molecular formula C8H10N2O B045008 N,N-Dimethyl-4-nitrosoaniline CAS No. 138-89-6

N,N-Dimethyl-4-nitrosoaniline

Cat. No.: B045008
CAS No.: 138-89-6
M. Wt: 150.18 g/mol
InChI Key: CMEWLCATCRTSGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-4-nitrosoaniline can be synthesized through the nitrosation of N,N-dimethylaniline. The process involves dissolving N,N-dimethylaniline in concentrated hydrochloric acid and cooling the solution in an ice-salt bath. A solution of sodium nitrite is then added dropwise while maintaining the temperature between 0-5°C . The resulting product is then recrystallized from petroleum ether or a mixture of chloroform and carbon tetrachloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is typically purified through recrystallization and dried under controlled conditions to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-nitrosoaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of N,N-Dimethyl-4-nitrosoaniline involves its interaction with singlet oxygen. Singlet oxygen reacts with the compound, leading to its oxidation and subsequent bleaching. This reaction is often monitored by observing the reduction in absorption at 438 nm . The molecular targets and pathways involved include the nitroso group, which undergoes oxidation, and the dimethylamino group, which influences the compound’s reactivity .

Comparison with Similar Compounds

Comparison: N,N-Dimethyl-4-nitrosoaniline is unique due to the presence of both a nitroso group and a dimethylamino group on the benzene ring. This combination imparts distinct reactivity and properties compared to other nitroso compounds. For instance, nitrosobenzene lacks the electron-donating dimethylamino group, making it less reactive in electrophilic aromatic substitution reactions . Similarly, 2-nitrosotoluene has a methyl group instead of a dimethylamino group, altering its chemical behavior .

Properties

IUPAC Name

N,N-dimethyl-4-nitrosoaniline
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InChI

InChI=1S/C8H10N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h3-6H,1-2H3
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InChI Key

CMEWLCATCRTSGF-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N=O
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Molecular Formula

C8H10N2O
Record name P-NITROSODIMETHYLANILINE
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Related CAS

42344-05-8 (mono-hydrochloride)
Record name N,N-Dimethyl-p-nitrosoaniline
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DSSTOX Substance ID

DTXSID7025138
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Molecular Weight

150.18 g/mol
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Physical Description

P-nitrosodimethylaniline appears as a dark green crystalline solid. Insoluble in water. Harmful if ingested., Green solid; [Merck Index] Green crystalline powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN ALC, ETHER, SOL IN FORMAMIDE
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Density

1.145 (NTP, 1992) - Denser than water; will sink, 1.145 @ 20 °C
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Vapor Pressure

0.4 [mmHg]
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Color/Form

GREEN PLATES OR LEAFLETS, GREENISH-YELLOW SOLID

CAS No.

138-89-6
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Record name N,N-Dimethyl-4-nitrosoaniline
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Melting Point

198.5 to 200.3 °F (NTP, 1992), 92.5-93.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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